

Application Note: High-Resolution NMR Assignment Protocol for 2-Phenylpyridine-3- carboxaldehyde

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Compound of Interest

Compound Name: 2-Phenylpyridine-3-
carboxaldehyde

CAS No.: 74796-19-3

Cat. No.: B034237

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Abstract

2-Phenylpyridine-3-carboxaldehyde is a critical intermediate in the synthesis of complex pharmacophores, including fused nitrogen heterocycles used in oncology and agrochemistry.[1] Its structure combines an electron-deficient pyridine ring, an electron-withdrawing aldehyde group, and a conjugated phenyl ring.[1] This unique electronic environment creates a distinct NMR signature. This guide provides a step-by-step protocol for assigning all proton and carbon resonances, utilizing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques to resolve overlapping aromatic signals and confirm regiochemistry.

Structural Numbering & Electronic Context

To ensure accurate assignment, we utilize the following numbering scheme:

- Pyridine Ring: Nitrogen is position 1. The Phenyl group is at position 2.[2][3][4] The Aldehyde is at position 3.[4][5] Protons are located at positions 4, 5, and 6.[1]
- Phenyl Ring: Attached to Pyridine-C2. Numbered 1' (ipso), 2'/6' (ortho), 3'/5' (meta), 4' (para). [1]

- Aldehyde: Carbonyl carbon is C-CHO; proton is H-CHO.[2]

Key Electronic Effects:

- Deshielding by Nitrogen: H6 (α to N) will be the most downfield aromatic proton.
- Aldehyde Anisotropy: The carbonyl group at C3 exerts a strong deshielding effect on the adjacent H4 proton and the C4 carbon.
- Steric Twist: The steric interaction between the C3-aldehyde and the C2-phenyl group forces the phenyl ring out of planarity, reducing conjugation and slightly shielding the ortho-protons (H2'/6') compared to a coplanar system.

Experimental Protocol

Sample Preparation

- Solvent: Chloroform-d (CDCl_3) is the standard solvent. It minimizes exchange broadening of the aldehyde proton. Dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$) is an alternative if solubility is poor, but may cause solvent peaks to overlap with aromatic signals.[1]
- Concentration: 10–15 mg in 0.6 mL solvent for optimal $^1\text{H}/^{13}\text{C}$ sensitivity.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent at 7.26 ppm (^1H) / 77.16 ppm (^{13}C).[1]

Instrument Parameters (Recommended)

- Field Strength: 400 MHz (500 MHz preferred to resolve H5/Phenyl multiplets).
- Pulse Sequences:

- ^1H : 30° pulse, 1s relaxation delay (d1), 64k data points.[1]
- ^{13}C : Proton-decoupled (CPD), 2s relaxation delay to allow quaternary carbon relaxation.
- 2D: gCOSY (magnitude mode), gHSQC (phase-sensitive), gHMBC (long-range $J = 8$ Hz).

Assignment Strategy & Logic

^1H NMR Analysis (Proton Assignment)

The spectrum will display three distinct regions: the aldehyde singlet, the deshielded pyridine protons, and the phenyl multiplet.[1]

Proton	Chemical Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-CHO	9.90 – 10.10	Singlet (s)	-	Diagnostic aldehyde peak. Most downfield signal.[6]
Py-H6	8.75 – 8.85	Doublet of Doublets (dd)	,	-proton to Nitrogen.[1] Most deshielded aromatic signal.
Py-H4	8.20 – 8.35	Doublet of Doublets (dd)	,	-proton to N, to Aldehyde.[1] Deshielded by carbonyl anisotropy.
Ph-H2',6'	7.60 – 7.75	Multiplet (m)	-	Ortho-phenyl protons.[1] Often overlap with Py-H5 or appear as a distinct band.
Py-H5	7.40 – 7.55	Doublet of Doublets (dd)	,	-proton to N. Most shielded pyridine proton. [1] Overlaps with Phenyl.[2]
Ph-H3'-5'	7.40 – 7.55	Multiplet (m)	-	Meta/Para phenyl protons. Typically the most upfield

aromatic
multiplet.

Step-by-Step Validation:

- Identify H-CHO (~10 ppm).
- Identify Py-H6 (~8.8 ppm) by its chemical shift and small coupling (Hz) to H5.
- Use COSY to find the proton coupled to H6. This is Py-H5.
- The remaining pyridine proton is Py-H4, which will show a large ortho-coupling (Hz) to H5 in the COSY spectrum.

13C NMR Analysis (Carbon Assignment)

The 13C spectrum is assigned by identifying key functional groups and using HSQC to link protonated carbons to the 1H signals.

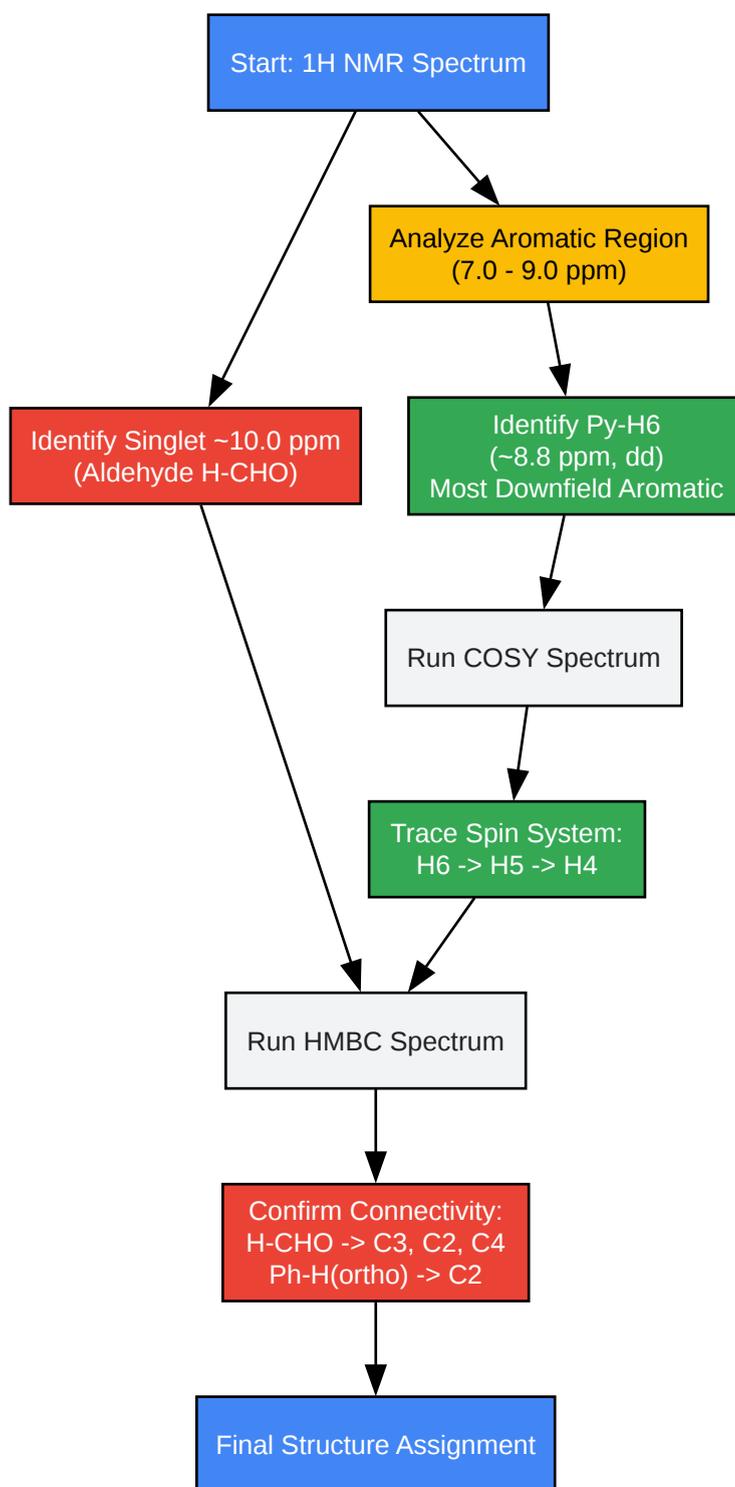
Carbon	Shift (, ppm)	Type	Assignment Logic
C=O	190.0 – 192.0	Quaternary	Carbonyl carbon.[1] Most downfield.
Py-C2	158.0 – 160.0	Quaternary	Ipsso to N and Phenyl. Deshielded by N and ring current.
Py-C6	150.0 – 152.0	CH	-carbon to N. Correlates with Py-H6 in HSQC.
Ph-C1'	138.0 – 140.0	Quaternary	Ipsso phenyl carbon.
Py-C4	136.0 – 138.0	CH	-carbon to Aldehyde. Correlates with Py-H4.
Py-C3	128.0 – 130.0	Quaternary	Ipsso to Aldehyde.
Ph-CH	128.0 – 130.0	CH	Phenyl carbons (ortho/meta/para). Intense signals.
Py-C5	122.0 – 124.0	CH	-carbon to N. Correlates with Py-H5.

2D NMR Workflow (The "Proof")

- COSY (Correlation Spectroscopy): Establishes the spin system of the pyridine ring ().
- HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping phenyl protons from Py-H5 by correlating them to their specific carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for connectivity.

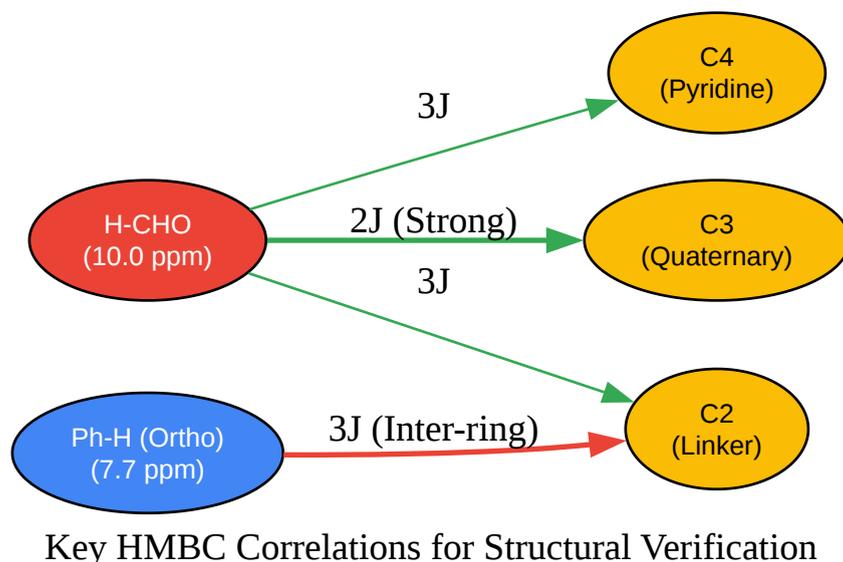
- H-CHO should show a strong 2-bond correlation to Py-C3 and a 3-bond correlation to Py-C2 and Py-C4.
- Py-H6 will correlate to Py-C2 and Py-C4.
- Ph-H2'/6' (Ortho) will correlate to Py-C2, definitively proving the linkage between the two rings.^[1]

Visualization of Assignment Workflow



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Figure 1: Logical workflow for the structural assignment of **2-Phenylpyridine-3-carboxaldehyde** using 1D and 2D NMR.



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Figure 2: Critical HMBC (Heteronuclear Multiple Bond Correlation) pathways. The correlation from the Phenyl Ortho protons to C2 and the Aldehyde proton to C2/C4 confirms the regiochemistry.[1]

References

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